molecular formula C19H20F2N6OS B2545684 2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-58-9

2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2545684
CAS No.: 941948-58-9
M. Wt: 418.47
InChI Key: USJAYFWOEMJVHZ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This article delves into its synthesis, chemical properties, research applications, and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step processes. Starting materials and reagents are chosen based on their compatibility with the functional groups present in the molecule. Typical reactions include nucleophilic substitution, amide formation, and heterocycle assembly.

Common steps in the synthesis might include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This could involve the cyclization of a suitable precursor, often through a condensation reaction.

  • Introduction of the Pyrrolidin-1-yl Group: : This can be done via substitution reactions, where a halogenated precursor reacts with pyrrolidine under basic conditions.

  • Attachment of the Methylthio Group: : This could be achieved using thiolating agents under mild conditions.

  • Coupling with 2,4-Difluorobenzoyl Chloride: : This step typically involves the formation of an amide bond through the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial-scale production would likely involve optimization of these steps to maximize yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts might be employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the methylthio group, converting it to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions could target the nitrogens in the pyrazolo[3,4-d]pyrimidine core, though this might be less common.

  • Substitution: : Fluorine atoms on the benzamide ring can be targets for nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.

  • Reducing Agents: : Like lithium aluminium hydride for reduction.

  • Nucleophiles: : For substitution, reagents like sodium methoxide might be used.

Major Products Formed

The products will depend on the reactions undertaken. For example, oxidation of the methylthio group would produce sulfoxides or sulfones, while substitution reactions could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might serve as a building block for the synthesis of more complex molecules. Its varied functional groups allow it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, it could be explored for its potential interactions with proteins and enzymes. Its structure suggests it might bind to active sites or inhibit certain biological pathways.

Medicine

Medically, derivatives of this compound might be investigated for their potential pharmacological properties. The pyrazolo[3,4-d]pyrimidine core is present in several drugs, suggesting possible uses in therapeutic contexts.

Industry

In industry, it could be used in the development of novel materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level. It may bind to specific proteins or enzymes, altering their function. The molecular targets and pathways would depend on the specific biological or chemical context.

Comparison with Similar Compounds

2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups. Similar compounds might include:

  • Pyrazolo[3,4-d]pyrimidines: : These share the core structure but might lack the same substitutions.

  • Benzamides: : Similar backbone but different functional group attachments.

  • Fluorinated Aromatics: : Fluorine atoms in the benzene ring might be present in other derivatives.

This compound stands out because of its precise combination of functional groups, which could impart unique chemical properties and biological activities.

Conclusion

This compound is a multifaceted compound with a wide range of potential applications. From its complex synthesis to its varied chemical reactivity and promising applications in research and industry, it represents a fascinating subject for further study.

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6OS/c1-29-19-24-16(26-7-2-3-8-26)14-11-23-27(17(14)25-19)9-6-22-18(28)13-5-4-12(20)10-15(13)21/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJAYFWOEMJVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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